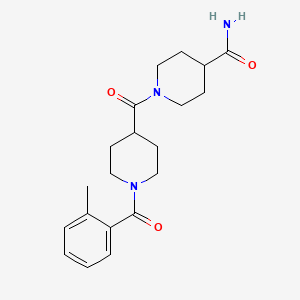
N-(4-acetylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as APPO, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. APPO is a heterocyclic compound that contains both pyridine and oxadiazole moieties, which are known to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of APPO is not fully understood. However, several studies have suggested that APPO acts by inhibiting the activity of specific enzymes and proteins, including cyclooxygenase-2 (COX-2), histone deacetylase (HDAC), and phosphodiesterase-4 (PDE4).
Biochemical and physiological effects:
APPO has been shown to exhibit various biochemical and physiological effects. For instance, APPO has been reported to exhibit anti-inflammatory, anti-cancer, and anti-oxidant activities. Additionally, APPO has been shown to improve memory and cognitive function in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of APPO is its potent inhibitory activity against various enzymes and proteins, which makes it a promising candidate for drug discovery. However, one of the limitations of APPO is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
Several future directions for the research on APPO can be identified. For instance, further studies are needed to elucidate the precise mechanism of action of APPO. Additionally, more studies are needed to investigate the potential applications of APPO in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, more studies are needed to improve the solubility and pharmacokinetic properties of APPO to enable its use in vivo.
Métodos De Síntesis
The synthesis of APPO involves the reaction of 4-acetylphenylhydrazine with ethyl 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylate in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through column chromatography to obtain pure APPO.
Aplicaciones Científicas De Investigación
APPO has been extensively studied for its potential applications in drug discovery. Several studies have reported that APPO exhibits potent inhibitory activity against various enzymes and proteins that are involved in the development of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13(24)14-7-9-16(10-8-14)21-17(25)5-2-6-18-22-19(23-26-18)15-4-3-11-20-12-15/h3-4,7-12H,2,5-6H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBWKZCYQLPHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetylphenyl)-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-diphenyl-N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B7714018.png)


![N-cyclohexyl-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714035.png)




![N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7714079.png)

